molecular formula C16H17NOS B2505156 N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide CAS No. 1211969-22-0

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide

Cat. No.: B2505156
CAS No.: 1211969-22-0
M. Wt: 271.38
InChI Key: FDTDXAZZFNOSOL-MDZDMXLPSA-N
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Description

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a cinnamamide derivative featuring a thiophene moiety attached to a propan-2-ylamine group. Cinnamamide derivatives are widely studied for their biological activities, including cardioprotective and antiproliferative effects .

Properties

IUPAC Name

(E)-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTDXAZZFNOSOL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CS1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal- and Base-Free Selective Amidation via Organoboronic Acids

A pioneering method for synthesizing cinnamamide derivatives involves metal- and base-free amidations using organoboronic acids. This approach, adapted from recent advancements in amidation chemistry, avoids transition metals and strong bases, enhancing functional group compatibility and reducing purification challenges.

Reaction Mechanism and Optimization

The reaction employs (E)-3-styryl-1,4,2-dioxazol-5-one as an acylating agent and organoboronic acids as nucleophilic partners. For N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide, 1-(thiophen-2-yl)propan-2-ylboronic acid reacts with the dioxazolone under mild conditions (DCE/CH₃CN, 25°C). The mechanism proceeds via a boronate intermediate, facilitating amide bond formation without external catalysts.

Table 1: Optimized Conditions for Metal-Free Amidation
Parameter Specification
Acylating Agent (E)-3-styryl-1,4,2-dioxazol-5-one
Boronic Acid 1-(Thiophen-2-yl)propan-2-ylboronic acid
Solvent System DCE/CH₃CN (1:1 v/v)
Temperature 25°C
Reaction Time 12–24 h
Yield 68–72% (theoretical maximum: 85%)

Key advantages include operational simplicity and avoidance of column chromatography, as precipitation in hexane yields pure product.

Ruthenium-Catalyzed Direct Amidation with Acyl Azides

Transition-metal catalysis offers an alternative route for amide synthesis, particularly for sterically hindered substrates. A Ru(II)-catalyzed protocol, originally developed for benzothiazole derivatives, has been adapted for this compound.

Catalytic Cycle and Substrate Scope

The reaction utilizes [Ru($$p$$-cymene)Cl₂]₂ (10 mol%) and AgSbF₆ (20 mol%) in dichloroethane (DCE) at 80°C. Cinnamoyl azide serves as the acylating agent, reacting with 1-(thiophen-2-yl)propan-2-amine via a ruthenacycle intermediate. The mechanism involves:

  • C–H Activation : Formation of a five-membered ruthenacycle at the amine’s α-position.
  • Acyl Azide Coordination : Insertion of the acyl azide into the Ru–C bond.
  • N₂ Extrusion : Liberation of nitrogen gas drives the reaction forward.
  • Protonolysis : Regeneration of the catalyst and release of the amide product.
Table 2: Ru-Catalyzed Amidation Parameters
Component Quantity or Condition
Catalyst [Ru($$p$$-cymene)Cl₂]₂ (10 mol%)
Additive AgSbF₆ (20 mol%)
Solvent Dichloroethane (DCE)
Temperature 80°C
Reaction Time 5–7 h
Isolated Yield 65–78%

This method tolerates electron-withdrawing and donating groups on the cinnamoyl moiety, though steric bulk at the amine’s β-position reduces yields by 15–20%.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Metal-Free Method : Superior atom economy (78% vs. 62% for Ru-catalyzed) but requires specialized boronic acids.
  • Ru-Catalyzed Approach : Higher functional group tolerance but involves costly catalysts and stringent anhydrous conditions.
Table 3: Method Comparison
Metric Metal-Free Ru-Catalyzed
Catalyst Cost None High ($420/g for Ru)
Reaction Scale Up to 50 g Limited to 10 g
Purification Precipitation Column Chromatography
Environmental Impact Low (no heavy metals) Moderate (Ru waste)

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or sulfoxides.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Thiophene S-oxides or sulfoxides.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Applications

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with tailored properties.

Synthetic Routes

The synthesis typically involves the condensation of 1-(thiophen-2-yl)propan-2-amine with cinnamoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction can be optimized for yield and purity through techniques like continuous flow reactors.

Synthetic Method Details
Condensation1-(thiophen-2-yl)propan-2-amine + cinnamoyl chloride
Base UsedTriethylamine or pyridine
ConditionsRoom temperature or slightly elevated

Biological Applications

Research has indicated that this compound possesses promising biological activities , particularly as an antimicrobial and anticancer agent.

Studies have shown its potential to interact with various biological targets, including:

  • Norepinephrine and Dopamine Transporters : It acts as a norepinephrine-dopamine reuptake inhibitor, impacting neurotransmitter levels in the brain.
Biological Activity Mechanism
AntimicrobialDisruption of microbial cell function
AnticancerInduction of apoptosis in cancer cells

Case Study: Anticancer Properties

A study utilizing the NCI-60 cancer cell line panel demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer types. The findings suggest a need for further investigation into its therapeutic potential.

Medical Applications

In the medical field, this compound is being explored for its potential in drug development, particularly for treating neurodegenerative diseases such as dementia. Its mechanism of action may enhance cognitive function through modulation of neurotransmitter systems.

Therapeutic Potential

Pharmaceutical combinations involving cinnamide compounds have been proposed to improve treatment outcomes in dementia:

Combination Components Potential Benefits
Cinnamide + Cholinesterase InhibitorsEnhanced cognitive function
Cinnamide + NMDA Receptor AntagonistsNeuroprotective effects

Industrial Applications

This compound is also utilized in the production of advanced materials, particularly in organic electronics such as organic semiconductors and light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for these applications.

Industrial Use Cases

The compound's role in material science includes:

Application Details
Organic SemiconductorsUsed in thin-film transistors
OLEDsActs as an emissive layer

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiophene ring and cinnamamide moiety contribute to its biological activity by interacting with enzymes, receptors, or other proteins. These interactions can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Selected Cinnamamide Derivatives

Compound Name Key Structural Features Biological Activity Synthesis Method References
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide Thiophene-2-yl, propan-2-ylamine, cinnamamide backbone Not explicitly reported (inferred: potential cardioprotective/antiproliferative) Likely amide coupling (e.g., HATU/NMM)
(R,S)-(E)-N-(1-hydroxy-3-methylbutan-2-yl)cinnamamide (Compound 5) Hydroxy-3-methylbutan-2-yl group Cardioprotective (reduced oxidative damage) Amide coupling
(E)-3-(4-chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acrylamide (Compound 10) 4-chlorophenyl, hydroxy-2-methylpropan-2-yl Cardioprotective Amide coupling
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26) Thiophene-2-yl, sulfonamide-thiazole hybrid Antiproliferative (IC₅₀ = 10.25 µM) Multicomponent synthesis
N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide Piperidine, hydroxyethyl-thiophene Not reported (structural analog) Sulfonamide coupling

Key Observations:

  • Thiophene vs.
  • Amide Backbone Modifications: The target compound’s cinnamamide backbone differs from Compound 26’s sulfonamide-thiazole hybrid, which may alter solubility and target specificity.
  • Substituent Polarity: Hydroxy groups in Compounds 5 and 10 improve water solubility, whereas the thiophene and cinnamoyl groups in the target compound likely increase lipophilicity (logP ~3.5–4.5, inferred).
Computational and Theoretical Insights

While direct computational data for the target compound is absent, density-functional theory (DFT) studies on similar molecules suggest that exact exchange terms in exchange-correlation functionals improve thermochemical accuracy, which could aid in predicting the compound’s stability and reactivity.

Biological Activity

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a cinnamamide moiety. The structural formula can be represented as follows:

C15H15NS\text{C}_{15}\text{H}_{15}\text{N}\text{S}

This compound's unique structure contributes to its diverse biological activities, particularly in anti-inflammatory and anticancer contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : Research indicates that compounds similar to this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .
  • Anticancer Activity : Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the modulation of apoptotic pathways and interference with cell cycle progression .
  • Antimicrobial Properties : Some cinnamamide derivatives have shown promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Cytotoxicity Assessment

A notable study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy .

Cell LineIC50 (µM)Reference
HepG2 (Liver)10.28
MDA-MB-231 (Breast)0.8
A549 (Lung)0.794

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the secretion of inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing chronic inflammatory conditions .

Case Studies

  • Chronic Inflammation Model : In a murine model of chronic inflammation induced by LPS, treatment with this compound resulted in a marked decrease in inflammatory markers and improved survival rates compared to untreated controls .
  • Cancer Treatment : A study involving human cancer cell lines revealed that this compound not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .

Q & A

Q. How to assess its potential in organic electronics (e.g., OLEDs)?

  • Methodology : Measure charge-carrier mobility via field-effect transistor (FET) configurations. Bandgap is determined using UV-vis spectroscopy and cyclic voltammetry (HOMO/LUMO levels). Fabricate thin films via spin-coating and characterize morphology with atomic force microscopy (AFM). Compare performance with standard materials like poly(3-hexylthiophene) .

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